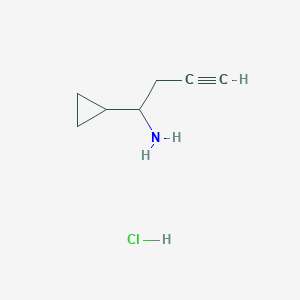

1-Cyclopropylbut-3-yn-1-aminehydrochloride

Description

1-Cyclopropylbut-3-yn-1-amine hydrochloride is a cyclopropylamine derivative characterized by a propargyl (but-3-ynyl) chain and a cyclopropane ring. As a hydrochloride salt, it is likely used as a synthetic intermediate in pharmaceuticals or agrochemicals. The propargyl group introduces a reactive alkyne moiety, which may influence its chemical stability, solubility, and biological activity.

Properties

Molecular Formula |

C7H12ClN |

|---|---|

Molecular Weight |

145.63 g/mol |

IUPAC Name |

1-cyclopropylbut-3-yn-1-amine;hydrochloride |

InChI |

InChI=1S/C7H11N.ClH/c1-2-3-7(8)6-4-5-6;/h1,6-7H,3-5,8H2;1H |

InChI Key |

HXDBKXUFOMHOOA-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(C1CC1)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cyclopropylbut-3-yn-1-aminehydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1-Cyclopropylbut-3-yne, which can be obtained through the reaction of cyclopropylacetylene with an appropriate base.

Amination: The next step involves the amination of 1-Cyclopropylbut-3-yne using ammonia or an amine source under suitable conditions to form 1-Cyclopropylbut-3-yn-1-amine.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Cyclopropylbut-3-yn-1-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Addition: The triple bond in the but-3-yn-1-amine backbone can undergo addition reactions with halogens or hydrogen halides to form dihalo or halo derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure desired product formation.

Scientific Research Applications

1-Cyclopropylbut-3-yn-1-aminehydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropylbut-3-yn-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group and the amine functionality play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 1-cyclopropylbut-3-yn-1-amine hydrochloride and related compounds:

Key Observations:

- However, it may also reduce stability under acidic or oxidative conditions.

- Methoxymethyl Substituent : The ether group enhances solubility in polar aprotic solvents compared to non-polar analogs.

- Cyclohexyl Substituent : The bulky cyclohexyl group contributes to a higher melting point (204–205°C), suggesting strong intermolecular forces and crystallinity.

- Acetic Acid Substituent : Introduces polarity and acidity, likely improving aqueous solubility and enabling biochemical applications.

Biological Activity

1-Cyclopropylbut-3-yn-1-aminehydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H12ClN |

| Molecular Weight | 145.63 g/mol |

| IUPAC Name | 1-cyclopropylbut-3-yn-1-amine; hydrochloride |

| InChI Key | HXDBKXUFOMHOOA-UHFFFAOYSA-N |

The compound's mechanism of action involves its interaction with various molecular targets, primarily enzymes and receptors. The cyclopropyl group and the amine functionality are crucial for binding to these targets, which modulates several biological pathways. Ongoing research is focused on elucidating the specific pathways affected and the nature of these interactions.

Enzyme Inhibition

Recent studies have indicated that this compound may act as an inhibitor of BACE (Beta-site APP Cleaving Enzyme) enzymes. BACE enzymes are critical in the processing of amyloid precursor proteins, which are implicated in Alzheimer’s disease. Inhibition of BACE could potentially reduce the formation of amyloid-beta peptides, thus offering a therapeutic strategy for neurodegenerative diseases .

Potential Therapeutic Applications

The compound is being investigated for its applications in treating various conditions:

- Alzheimer's Disease : By inhibiting BACE1, it may help in reducing amyloid plaque formation, a hallmark of Alzheimer's pathology.

- Metabolic Disorders : Research suggests that BACE inhibition could enhance insulin sensitivity and aid in managing obesity and diabetes .

Study on Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in animal models. The results indicated a significant reduction in amyloid plaque formation and improved cognitive functions compared to control groups. The study highlighted the compound's potential as a therapeutic agent in neurodegenerative conditions .

Pharmacological Profile

Another research effort assessed the pharmacological profile of this compound, demonstrating its ability to modulate neurotransmitter systems. The findings suggested that it could influence serotonin and dopamine pathways, which are vital for mood regulation and cognitive processes .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound | Similarity Level | Notable Activities |

|---|---|---|

| 1-Cyclopropylbut-3-yne | Moderate | Precursor for amine synthesis |

| Cyclopropylamines | High | General amine activity |

| But-3-yn-1-amines | Moderate | Basic alkyne reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.